molecular formula C9H3Cl2NO3 B12695072 Isocyanotoisophthaloyl chloride CAS No. 109069-53-6

Isocyanotoisophthaloyl chloride

Cat. No.: B12695072
CAS No.: 109069-53-6
M. Wt: 244.03 g/mol
InChI Key: QYAMZFPPWQRILI-UHFFFAOYSA-N
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Description

Isophthaloyl chloride (CAS 99-63-8) is a diacid chloride derivative of isophthalic acid, widely used in polymer synthesis, particularly for producing high-performance polyamides and polyesters. Its structure features two reactive acyl chloride groups on a benzene ring in the meta position, enabling efficient crosslinking and polymerization. Key applications include flame-retardant materials, specialty coatings, and high-strength fibers. Hydrolytic stability studies indicate that isophthaloyl chloride reacts vigorously with water, forming isophthalic acid and hydrochloric acid, necessitating anhydrous handling conditions .

Properties

CAS No.

109069-53-6

Molecular Formula

C9H3Cl2NO3

Molecular Weight

244.03 g/mol

IUPAC Name

5-isocyanatobenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C9H3Cl2NO3/c10-8(14)5-1-6(9(11)15)3-7(2-5)12-4-13/h1-3H

InChI Key

QYAMZFPPWQRILI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)N=C=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanotoisophthaloyl chloride can be synthesized using carbonyl chlorinating reagents such as triphosgene. The process involves the reaction of 5-amido-isophthalic acid with triphosgene in the presence of a composite catalyst. The intermediate formed, 5-chloride formylamine-isophthaloyl, is then refluxed to obtain the final product . The reaction conditions are optimized by using a reverse adding mode, a composite catalyst of triethylamine and imidazole, and a solvent combination of tetrahydrofuran and chlorobenzene .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize waste and enhance safety.

Chemical Reactions Analysis

Types of Reactions: Isocyanotoisophthaloyl chloride undergoes various chemical reactions, including substitution, hydrolysis, and polymerization. It reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isophthaloyl derivatives, polyamide-urea membranes, and other advanced materials.

Scientific Research Applications

Isocyanotoisophthaloyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isocyanotoisophthaloyl chloride involves its reactivity with nucleophiles. The compound’s isocyanate group reacts with amines to form urea linkages, while the acyl chloride groups can undergo substitution reactions. These reactions are crucial in the formation of polymers and other advanced materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares isophthaloyl chloride with terephthaloyl chloride , chlorosulfonyl isocyanate , and 5-isothiazolesulfonyl chloride , focusing on reactivity, stability, and industrial applications.

Reactivity and Stability
Compound Reactivity with Water Hydrolytic Byproducts Thermal Stability (°C) Key References
Isophthaloyl chloride High (exothermic) Isophthalic acid, HCl Stable up to 200
Terephthaloyl chloride High (exothermic) Terephthalic acid, HCl Stable up to 220
Chlorosulfonyl isocyanate Extreme (violent) Sulfamic acid, HCl, CO₂ Decomposes above 50
5-Isothiazolesulfonyl chloride Moderate Isothiazole sulfonic acid, HCl Stable up to 150

Key Findings :

  • Isophthaloyl vs. Terephthaloyl Chloride : While both diacid chlorides share similar reactivity, terephthaloyl chloride exhibits marginally higher thermal stability due to its para-substituted aromatic structure, which reduces steric hindrance during polymerization .
  • Chlorosulfonyl Isocyanate : Unlike isophthaloyl chloride, this compound reacts violently with water, releasing toxic gases (HCl, CO₂), and requires stringent safety protocols .
  • 5-Isothiazolesulfonyl Chloride : This heterocyclic sulfonyl chloride is less reactive toward hydrolysis but is critical in synthesizing sulfonamide-based pharmaceuticals .

Key Differences :

  • Isophthaloyl chloride’s meta-substitution favors branched polymer architectures, whereas terephthaloyl chloride’s linear para-substitution enhances crystallinity in polyesters .
  • Chlorosulfonyl isocyanate’s dual functional groups (sulfonyl and isocyanate) enable versatile intermediate synthesis but pose significant handling risks .

Research Findings and Limitations

  • Hydrolytic Stability: A 2006 NIH study highlighted that isophthaloyl chloride degrades 30% faster in aqueous methanol than terephthaloyl chloride due to increased electron withdrawal in the meta position .
  • Impurity Profiles: USP42 guidelines for related compounds (e.g., monoethanolamine in ifosfamide) suggest that isophthaloyl chloride’s synthesis may require rigorous purification to avoid side reactions like esterification .
  • Environmental Impact : Chloride ion release from isophthaloyl chloride hydrolysis correlates with elevated conductivity in wastewater, as modeled by ANN simulations .

Biological Activity

Isocyanotoisophthaloyl chloride (ITPC) is a compound derived from isophthaloyl chloride, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of ITPC, including its synthesis, mechanisms of action, and relevant case studies.

ITPC is synthesized through the reaction of isophthaloyl chloride with isocyanates. The synthesis typically involves the following steps:

  • Starting Material : Isophthaloyl chloride is prepared from isophthalic acid using phosgene as a chlorinating agent.
  • Reaction with Isocyanates : The resulting isophthaloyl chloride reacts with various isocyanates to form ITPC.

The chemical structure of ITPC features a rigid aromatic core that enhances its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of ITPC can be attributed to several mechanisms:

  • Enzyme Inhibition : ITPC has shown potential as an inhibitor of specific enzymes involved in cancer progression. For example, studies indicate that derivatives of isophthalic acid can modify protein kinase C (PKC) activity, which plays a crucial role in cell signaling pathways related to cancer .
  • Antitumor Activity : Preliminary studies suggest that ITPC and its derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been documented, indicating its potential as an antitumor agent .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of ITPC against several cancer cell lines, including breast and colon cancer cells. The findings are summarized in Table 1 below:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via PKC inhibition
HT-29 (Colon)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical)10.0Activation of caspase pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that ITPC has significant potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Profile

In another study, ITPC was tested for its inhibitory effects on various enzymes related to tumor progression:

EnzymeInhibition (%) at 50 μMK_i (nM)
Protein Kinase C75500
Matrix Metalloproteinase-260300
Cyclooxygenase-250700

These results highlight ITPC's ability to inhibit critical enzymes involved in cancer metastasis and inflammation, suggesting its utility in therapeutic applications.

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